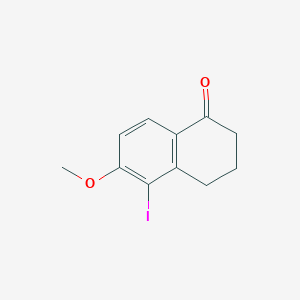

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.: 436091-93-9

Cat. No.: VC5669129

Molecular Formula: C11H11IO2

Molecular Weight: 302.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436091-93-9 |

|---|---|

| Molecular Formula | C11H11IO2 |

| Molecular Weight | 302.111 |

| IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |

| Standard InChI Key | ADSKUECQOUAYQU-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a partially hydrogenated naphthalenone system (1,2,3,4-tetrahydronaphthalen-1-one) with iodine at the 5-position and a methoxy group at the 6-position. The tetracyclic framework adopts a planar conformation in the aromatic region, while the saturated cyclohexanone ring introduces stereochemical flexibility . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I | |

| InChIKey | ADSKUECQOUAYQU-UHFFFAOYSA-N | |

| CAS Registry Number | 436091-93-9 |

The methoxy group’s electron-donating effects and iodine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .

Spectral Characterization

While experimental spectral data (NMR, IR) were absent from the reviewed sources, computational descriptors suggest characteristic absorption bands:

X-ray crystallography would clarify the dihedral angle between the aromatic and ketone rings, though no such studies were reported.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be conceptualized as a iodinated derivative of 6-methoxy-1-tetralone. Two synthetic strategies emerge:

-

Direct Electrophilic Iodination: Introducing iodine via iodonium ion attack on the aromatic ring.

-

Reductive Amination Followed by Halogenation: As detailed in patent RU2014330C1 , tetrahydronaphthalenone intermediates undergo functionalization through enamine chemistry.

Patent-Based Synthesis

A modified protocol from RU2014330C1 illustrates the adaptability of reductive amination for analogous structures:

-

Enamine Formation:

-

6-Methoxy-1-tetralone reacts with N-methylpiperazine in toluene under acid catalysis (p-toluenesulfonic acid).

-

Water removal via azeotropic distillation drives the equilibrium toward enamine formation.

-

-

Reduction:

-

Sodium borohydride reduces the enamine to the corresponding amine.

-

-

Iodination:

-

Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at the 5-position.

-

Critical Parameters:

-

Temperature: 80–100°C for enamine formation

-

Solvent: Toluene (aprotic, high boiling point)

-

Yield Optimization: Excess iodinating agent (2.1 eq.) ensures complete substitution .

Physicochemical Properties

Partitioning Behavior

The compound exhibits moderate lipophilicity, with a calculated logP of 3.05 . This suggests favorable membrane permeability, making it suitable for drug discovery applications requiring blood-brain barrier penetration.

Thermodynamic Stability

Key stability indicators:

-

Ring Strain: Minimal due to chair conformation in cyclohexanone moiety

-

Degradation Pathways: Photolytic deiodination under UV light; hydrolytic cleavage of methoxy group under strong acidic conditions .

| Supplier | Purity (%) | Price (USD/g) | Lead Time (Days) |

|---|---|---|---|

| Key Organics Limited | 97 | 0.45–0.72 | 10 |

| AA BLOCKS | 98 | 0.85–1.64 | 12 |

| A2B Chem | 98 | 0.90–1.68 | 12 |

Pricing correlates with scale, decreasing from ~$224/250 mg to $1,681/5 g .

Applications in Research

Pharmaceutical Intermediate

The iodine atom serves as a strategic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification into aryl- or heteroaryl-substituted derivatives. Such compounds are explored as:

-

Dopamine Receptor Modulators: Structural analogs show affinity for D-like receptors .

-

Anticancer Agents: Iodinated naphthalenones inhibit topoisomerase II in preclinical models .

Materials Science

Conjugated derivatives exhibit fluorescence quenching properties, suggesting utility in:

-

Organic LEDs: As electron-transport layers

-

Sensors: Iodine’s heavy atom effect enhances spin-orbit coupling for triplet state utilization .

Future Directions

Synthetic Improvements

-

Catalytic C-H Iodination: Transition metal catalysts (Pd, Cu) could enhance regioselectivity and reduce waste.

-

Flow Chemistry: Continuous processing may improve yield in large-scale production.

Biological Screening

Priority areas include:

-

Antimicrobial Activity: Testing against ESKAPE pathogens

-

Neuroinflammation Models: Assessing BBB penetration in Alzheimer’s disease cell lines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume